molecular formula C9H9N5O B12907333 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide CAS No. 58419-68-4

4-(1H-1,2,4-Triazol-1-yl)benzohydrazide

Katalognummer: B12907333
CAS-Nummer: 58419-68-4
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: NIIOLVAORJYKCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-1,2,4-Triazol-1-yl)benzohydrazide is a chemical compound that features a triazole ring attached to a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide typically involves the reaction of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-1,2,4-Triazol-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted triazole compounds.

Wissenschaftliche Forschungsanwendungen

4-(1H-1,2,4-Triazol-1-yl)benzohydrazide has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, in anticancer applications, it has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The triazole ring is crucial for its biological activity, as it can form hydrogen bonds and interact with various enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a triazole ring with a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

58419-68-4

Molekularformel

C9H9N5O

Molekulargewicht

203.20 g/mol

IUPAC-Name

4-(1,2,4-triazol-1-yl)benzohydrazide

InChI

InChI=1S/C9H9N5O/c10-13-9(15)7-1-3-8(4-2-7)14-6-11-5-12-14/h1-6H,10H2,(H,13,15)

InChI-Schlüssel

NIIOLVAORJYKCG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NN)N2C=NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.